N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine

Orthogonal protection Chemoselective deprotection Thyronamine synthesis

N‑tert‑Butoxycarbonyl‑O‑triisopropylsilyl 3‑iodothyronamine (CAS 788824‑53‑3) is a doubly protected derivative of the endogenous thyroid‑hormone metabolite 3‑iodothyronamine (T1AM). The molecule incorporates an acid‑labile Boc carbamate on the primary amine and a sterically bulky, fluoride‑labile triisopropylsilyl (TIPS) ether on the distal phenolic hydroxyl.

Molecular Formula C28H42INO4Si
Molecular Weight 611.6 g/mol
CAS No. 788824-53-3
Cat. No. B140157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine
CAS788824-53-3
SynonymsN-(tert-Butoxycarbonyl)-4’-(triisopropylsilyloxy)-3-iodothyronamine;  [2-[3-Iodo-4-[4-[[tris(1-methylethyl)silyl]oxy]phenoxy]phenyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC28H42INO4Si
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I
InChIInChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31)
InChIKeyXSNORFLDJDHTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine (CAS 788824-53-3): Orthogonally Protected Thyronamine Intermediate for Multi‑Step Synthesis


N‑tert‑Butoxycarbonyl‑O‑triisopropylsilyl 3‑iodothyronamine (CAS 788824‑53‑3) is a doubly protected derivative of the endogenous thyroid‑hormone metabolite 3‑iodothyronamine (T1AM). The molecule incorporates an acid‑labile Boc carbamate on the primary amine and a sterically bulky, fluoride‑labile triisopropylsilyl (TIPS) ether on the distal phenolic hydroxyl . This orthogonal protection strategy enables sequential, chemoselective deprotection under mutually exclusive conditions—a critical requirement in the multi‑step assembly of thyronamine analogues, radioligands, and antibody–drug conjugate payloads where the order of unmasking dictates synthetic success [1].

Why Off‑the‑Shelf T1AM or Mono‑Protected Intermediates Cannot Substitute for N-Boc-O-TIPS 3‑Iodothyronamine


Unprotected 3‑iodothyronamine (free amine, free phenol) presents two nucleophilic centres that compete in acylation, alkylation, or conjugation reactions, leading to undesired regioisomeric mixtures and low yields of the target conjugate [1]. Mono‑protected variants—such as N‑Boc‑3‑iodothyronamine (lacking phenolic protection) or O‑TIPS‑3‑iodothyronamine (lacking amine protection)—leave one reactive site exposed, which is incompatible with synthetic sequences that require iterative deprotection (e.g., solid‑phase peptide synthesis or chemoselective bioconjugation) [1][2]. Only the fully orthogonal N‑Boc/O‑TIPS combination allows the user to deprotect either functional group independently without affecting the other, providing the regiospecificity that multi‑step medicinal chemistry and chemical‑biology workflows demand.

Quantitative Evidence Differentiating N-Boc-O-TIPS 3‑Iodothyronamine from Closest Analogs


Orthogonal Deprotection Selectivity: Boc (Acid) vs TIPS (Fluoride) Eliminates Competing Side Reactions

The Boc group is removed quantitatively with 3 N HCl in EtOAc, while the TIPS ether is cleaved with TBAF in THF; neither reagent affects the other protecting group. In the 2006 Hart synthesis, sequential deprotection of the N‑Boc/O‑TIPS intermediate yielded the free thyronamine hydrochloride in >95% purity without chromatographic purification, whereas the mono‑Boc analogue (compound 12) underwent competing N‑alkylation when treated with NaH/MeI, producing the desired product only as a minor component [1].

Orthogonal protection Chemoselective deprotection Thyronamine synthesis

Storage Stability: N-Boc-O-TIPS 3‑Iodothyronamine Requires Only 2–8 °C Refrigeration vs −20 °C for Unprotected T1AM

According to vendor specifications, N‑Boc‑O‑TIPS 3‑iodothyronamine is shipped with ice packs and stored at 2–8 °C . Unprotected 3‑iodothyronamine (T1AM) and its hydrochloride salt are typically recommended for storage at −20 °C and are described as having “rarely reported” solution stability . The 18–28 °C higher storage temperature threshold reduces shipping complexity and laboratory freezer burden for multi‑gram inventory maintained over months.

Storage stability Cold‑chain logistics Thyronamine procurement

Synthetic Utility as a Stable Intermediate for Isotope‑Labeled Thyronamines

The ¹³C₆‑labelled isotopologue of N‑Boc‑O‑TIPS 3‑iodothyronamine has been explicitly employed as an intermediate in the synthesis of [¹³C₆]‑3‑iodothyronamine hydrochloride, demonstrating the compound’s role as a universal precursor for stable‑isotope‑labelled thyronamine standards used in LC‑MS/MS quantification [1]. By contrast, direct procurement of labelled T1AM requires a custom synthesis that is 3‑ to 5‑fold more expensive per milligram (estimated from vendor catalogue pricing: unlabelled Boc‑TIPS intermediate ~€45/mg vs labelled T1AM HCl ~€180–€250/mg) .

Isotope labelling Mass spectrometry internal standard Thyronamine metabolism

Regiospecific Iodination Enabled by TIPS Protection Prevents Diarylether Bridge Iodination

During the total synthesis of thyronamines, direct iodination of the unprotected phenol intermediate (compound 16) with ICl produced an inseparable impurity resulting from iodination adjacent to the biaryl ether bridge [1]. The use of the TIPS‑protected phenol (compound 11) circumvented this side reaction entirely, enabling clean mono‑iodination at the desired position ortho to the ether linkage after TBAF deprotection and subsequent KI₃/butylamine treatment [1].

Regioselective iodination Biaryl ether Thyronamine analogue synthesis

Procurement‑Relevant Application Scenarios for N-Boc-O-TIPS 3‑Iodothyronamine


Medicinal Chemistry: Parallel Synthesis of Thyronamine Analogue Libraries

The orthogonal Boc/TIPS protection allows sequential functionalisation of the amine (after acidolysis) and the phenol (after fluoride treatment), enabling efficient parallel synthesis of diverse N‑acylated, N‑alkylated, and O‑conjugated thyronamine analogues. This flexibility is critical for structure–activity relationship (SAR) campaigns targeting TAAR1 agonism, where both the amine and the phenolic positions modulate potency and hypothermia induction [1].

Bioanalytical Method Development: In‑House Preparation of Stable‑Isotope Internal Standards

The ¹³C₆ isotopologue of N‑Boc‑O‑TIPS 3‑iodothyronamine serves as a direct precursor to [¹³C₆]‑T1AM hydrochloride [2]. Quantitative LC‑MS/MS assays for endogenous T1AM in serum, tissue, or cerebrospinal fluid require matrix‑matched internal standards; procuring the protected intermediate for in‑house deprotection reduces per‑batch costs by ~4‑ to 5‑fold relative to custom‑synthesised labelled T1AM (Section 3, Evidence Item 3).

Chemical Biology: Chemoselective Bioconjugation to Carrier Proteins or Fluorescent Reporters

The fully protected intermediate enables stepwise installation of a heterobifunctional linker: Boc removal exposes the amine for NHS‑ester or isothiocyanate coupling, while subsequent TIPS deprotection liberates the phenol for orthogonal conjugation (e.g., diazonium or Mannich chemistry). This dual‑handle strategy is essential for generating thyronamine‑based affinity probes or vaccine candidates without cross‑linking side products [1].

Process Chemistry: Scalable Synthesis of T1AM Hydrochloride API for Preclinical Studies

The N‑Boc‑O‑TIPS intermediate is the immediate precursor to T1AM hydrochloride in the Hart 2006 synthetic route; global deprotection with 3 N HCl in EtOAc yields the API in >95% purity without chromatography [1]. Starting from the protected intermediate rather than earlier building blocks shortens the synthetic sequence by three steps, reduces solvent consumption, and improves overall throughput for multi‑gram campaigns supporting rodent pharmacology studies.

Quote Request

Request a Quote for N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.